4-methyl-1-({1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole
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Overview
Description
4-methyl-1-({1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole is a complex organic compound characterized by the presence of a pyrazole ring, an azetidine ring, and a trifluoromethoxybenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-({1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole typically involves multiple steps, starting with the preparation of the key intermediatesThe final step involves the formation of the pyrazole ring through a condensation reaction with appropriate reagents and conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process and make it more scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-({1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring and the azetidine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-methyl-1-({1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 4-methyl-1-({1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-methyl-1-({1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole include:
- 4-(trifluoromethyl)benzenesulfonyl chloride
- 1-bromo-4-(trifluoromethoxy)benzene
- N-methyl-4-(trifluoromethoxy)aniline
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C15H16F3N3O3S |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-methyl-1-[[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]methyl]pyrazole |
InChI |
InChI=1S/C15H16F3N3O3S/c1-11-6-19-20(7-11)8-12-9-21(10-12)25(22,23)14-4-2-13(3-5-14)24-15(16,17)18/h2-7,12H,8-10H2,1H3 |
InChI Key |
QRRGZOWZZAITCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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